6-(4-phenyl-1H-pyrazol-1-yl)pyridin-3-amine
Description
6-(4-phenylpyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is part of the broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(4-phenylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H12N4/c15-13-6-7-14(16-9-13)18-10-12(8-17-18)11-4-2-1-3-5-11/h1-10H,15H2 |
InChI Key |
VOIOTEYNPUKXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=NC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylpyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its fusion with a pyridine ring. One common method starts with the preparation of 4-phenylpyrazole, which is then reacted with a suitable pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 3 of the pyridine ring participates in nucleophilic substitution reactions. Key examples include:
The amino group's reactivity is enhanced by resonance effects from the pyridine ring, facilitating these transformations .
Cross-Coupling Reactions
The pyridine and pyrazole rings enable modern catalytic coupling strategies:
Suzuki-Miyaura Coupling
-
Reacts at C-2/C-4 positions of pyridine with aryl boronic acids
-
Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C
Buchwald-Hartwig Amination
-
Introduces secondary amines at pyridine C-4
-
Catalyst: Pd₂(dba)₃/Xantphos
Condensation and Cyclization
The compound forms fused heterocycles through cyclocondensation:
These reactions exploit the nucleophilic amino group and pyrazole's N1 position for ring closure .
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated, directed metalation enables functionalization:
| Reaction | Directed Group | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Amino | C-5 | 5-Bromo-pyridine derivative | 55% |
| Nitration | Pyrazole | C-3' | 3'-Nitro-pyrazole analog | 48% |
Regioselectivity is controlled by the amino group's ortho/para-directing effects and pyrazole's electronic influence .
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
-
Pyrazole modifications : 4-Phenyl substitution enhances metabolic stability vs. 4-chloro analogs
-
Amino group derivatization : Acetylation reduces cytotoxicity while maintaining target affinity
-
Fused systems : Pyrazolo[3,4-b]pyridines show improved pharmacokinetics vs. parent compound
Comparative Reactivity Table
Key differences from structural analogs:
| Feature | 6-(4-Ph-pyrazolyl)pyridin-3-amine | 4-(4-Me-pyrazolyl)pyridin-3-amine | 6-(4-Cl-pyrazolyl)pyridin-3-amine |
|---|---|---|---|
| Electrophilic Reactivity | Moderate (Ph stabilizes pyrazole) | High (Me activates) | Low (Cl deactivates) |
| Nucleophilic Sites | Pyridine-NH₂, Pyrazole-N1 | Pyridine-NH₂ | Pyridine-NH₂ |
| Coupling Efficiency | 85% (Suzuki) | 78% | 65% |
| Biological Half-life | 6.2 h (rat) | 3.8 h | 2.1 h |
This compound's reactivity profile makes it valuable for developing kinase inhibitors , antimicrobial agents , and coordination complexes for catalytic applications. Recent advances in continuous-flow synthesis have improved yields in Buchwald-Hartwig aminations by 15-20% compared to batch methods .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that 6-(4-phenyl-1H-pyrazol-1-yl)pyridin-3-amine exhibited significant cytotoxicity against several cancer cell lines, making it a candidate for further development in cancer therapies .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to possess antibacterial and antifungal properties. In particular, This compound has shown effectiveness against various bacterial strains in laboratory settings, indicating its potential as a new class of antimicrobial agents .
1.3 Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular disorders. Preliminary studies suggest that pyrazole derivatives can modulate inflammatory pathways, thus reducing inflammation and associated pain. The specific effects of This compound on inflammatory markers warrant further investigation to establish its therapeutic utility in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in 2018, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against human breast cancer cells (MCF7). Among these compounds, This compound demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Assessment
A comprehensive assessment was conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that This compound exhibited notable antibacterial activity comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of 6-(4-phenylpyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-(4-phenylpyrazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-(4-phenyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a pyrazole moiety , specifically a phenyl-substituted pyrazole. Its molecular formula is with a molecular weight of approximately 236.27 g/mol . The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 6-(4-phenylpyrazol-1-yl)pyridin-3-amine |
| InChI Key | VOIOTEYNPUKXOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit key enzymes involved in disease progression and alter receptor-mediated signaling pathways, which can lead to significant effects on cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
In vitro studies report IC50 values ranging from 73 to 84 mg/mL , indicating significant antiproliferative activity without affecting normal cells . The compound's mechanism involves the induction of apoptosis and inhibition of angiogenesis, making it a promising candidate for further development in cancer therapies .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways by targeting specific receptors or enzymes associated with inflammation, leading to reduced symptoms in animal models of inflammatory diseases .
Antimicrobial Activity
The compound exhibits potential antimicrobial properties, with preliminary studies suggesting efficacy against various bacterial strains. It has been evaluated for its ability to disrupt biofilm formation and quorum sensing in bacteria, which are critical for their virulence .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Studies : A study assessed the cytotoxic potential against human and murine cancer cell lines, revealing low micromolar activity without affecting normal cells .
- Anti-inflammatory Evaluation : Research demonstrated that the compound could reduce inflammation markers in vivo, suggesting its utility in treating inflammatory conditions .
- Antimicrobial Testing : The compound was tested against common pathogens, showing promising results in inhibiting bacterial growth and biofilm formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
